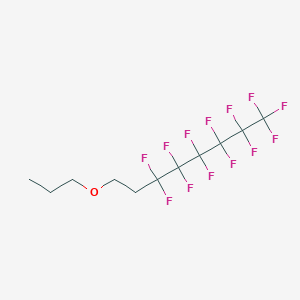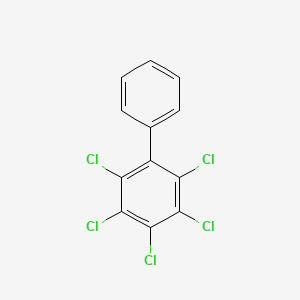
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is a fluorinated organic compound with the molecular formula C8H9BrF8O3Si. It is known for its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate typically involves the reaction of 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide forms the corresponding azide compound.
Hydrolysis: The major product is 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid.
Applications De Recherche Scientifique
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate has several applications in scientific research:
Biology: Investigated for its potential use in labeling and imaging studies due to its fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate involves its ability to undergo substitution and hydrolysis reactions. The presence of bromine and fluorine atoms allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl 2-(2-chlorotetrafluoroethoxy)tetrafluoropropionate
- Trimethylsilyl 2-(2-iodotetrafluoroethoxy)tetrafluoropropionate
Uniqueness
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its chlorinated and iodinated counterparts .
Propriétés
Numéro CAS |
1309602-76-3 |
|---|---|
Formule moléculaire |
C8H9BrF8O3Si |
Poids moléculaire |
413.13 g/mol |
Nom IUPAC |
trimethylsilyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C8H9BrF8O3Si/c1-21(2,3)19-4(18)5(10,7(13,14)15)20-8(16,17)6(9,11)12/h1-3H3 |
Clé InChI |
GEKIIFWHPZCMJU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)


![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)








